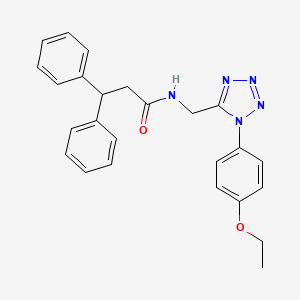

![molecular formula C17H16N4O B2558273 N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1171457-24-1](/img/structure/B2558273.png)

N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

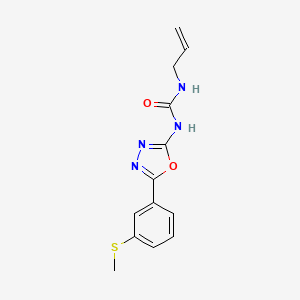

“N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a chemical compound with the molecular formula C12H13N3O . It has a molecular weight of 215.25 g/mol . The IUPAC name for this compound is 2-imidazo[1,2-a]pyridin-2-yl-N-prop-2-enylacetamide .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazo[1,2-a]pyridin-2-yl group, a prop-2-enyl (allyl) group, and an acetamide group . The exact mass and monoisotopic mass of the compound are both 215.105862047 g/mol .Physical and Chemical Properties Analysis

“this compound” has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has four rotatable bonds and a topological polar surface area of 46.4 Ų .Aplicaciones Científicas De Investigación

Novel Radioligands for Imaging

One application involves the synthesis of substituted imidazo[1,2-α]pyridines, which serve as ligands for the Peripheral Benzodiazepine Receptors (PBR). These compounds have been used in the development of probes for studying the PBR in vivo using SPECT imaging techniques. This research aims to enhance diagnostic methods for neurological conditions through improved imaging agents (Katsifis et al., 2000).

Anticancer Research

The development of palladium complexes with tridentate N-heterocyclic carbene ligands showcases another application, focusing on anticancer activities. These complexes involve structural elements related to N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, emphasizing the role of such compounds in the synthesis of potential anticancer drugs. This research provides insights into the design of novel therapeutics with specific mechanisms of action against cancer cells (Jing-Yi Lee et al., 2015).

Corrosion Inhibition

Another significant application is in the field of materials science, where derivatives of acetamide, such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide, have been synthesized and evaluated as corrosion inhibitors. These compounds demonstrate the potential of acetamide derivatives in protecting metals from corrosion, contributing to the longevity and durability of materials in industrial applications (A. Yıldırım & M. Cetin, 2008).

Synthesis of Heterocycles

The synthesis and evaluation of novel heterocycles, incorporating thiadiazole moieties for pest control applications, also utilize related compounds. This research is aimed at developing new agrochemicals to combat pests like the cotton leafworm, showcasing the agricultural applications of such chemical compounds (A. Fadda et al., 2017).

Antibacterial Activity

Finally, the design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their evaluation for antibacterial activity highlight the use of these compounds in the development of new antimicrobial agents. Such research is crucial in the ongoing battle against resistant bacterial strains, underlining the importance of novel compounds in medicinal chemistry (Pushpalatha Budumuru et al., 2018).

Mecanismo De Acción

While the specific mechanism of action for “N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is not available, related imidazo[1,2-a]pyridine derivatives have been studied as potential PI3K/mTOR dual inhibitors . The PI3K-Akt-mTOR signaling pathway is an effective targeting pathway for cancer therapy .

Propiedades

IUPAC Name |

N-prop-2-enyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-2-10-19-16(22)12-21-15-9-4-3-7-13(15)20-17(21)14-8-5-6-11-18-14/h2-9,11H,1,10,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAUNDOXQNTVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2558191.png)

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)

![ethyl 5-(adamantane-1-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2558209.png)

![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)